(4-Phenoxyphenyl)-diphenylsulfanium
Overview
Description
(4-Phenoxyphenyl)-diphenylsulfanium is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its ability to act as a cationic photoinitiator and photoacid generator . This compound is particularly valuable in fields such as photolithography and photoetching for nanoelectronics, polymer science, and self-assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)-diphenylsulfanium typically involves the reaction of diphenyl ether with phenyl ether in the presence of a suitable catalyst. One common method involves using toluene as a solvent, resulting in a high yield of the desired product . The reaction conditions are generally mild, making the process efficient and scalable for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound often follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process. The compound is then purified and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Phenoxyphenyl)-diphenylsulfanium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of sulfides.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve moderate temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield sulfides. Substitution reactions can result in a variety of substituted sulfonium compounds.
Scientific Research Applications
(4-Phenoxyphenyl)-diphenylsulfanium has a wide range of scientific research applications, including:
Chemistry: Used as a cationic photoinitiator and photoacid generator in photolithography and photoetching
Biology: Employed in the study of biological systems where controlled photoinitiation is required.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and nanostructures for various technological applications.
Mechanism of Action
The mechanism by which (4-Phenoxyphenyl)-diphenylsulfanium exerts its effects involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate polymerization reactions or induce other chemical transformations. The molecular targets and pathways involved include the activation of specific photoreactive sites within the compound, leading to the desired chemical changes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Phenoxyphenyl)-diphenylsulfanium include:
- (4-Phenylthiophenyl)-diphenylsulfonium triflate
- (4-Iodophenyl)-diphenylsulfonium triflate
- Triphenylsulfonium perfluoro-1-butanesulfonate
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique photoinitiating and photoacid generating properties. This makes it particularly effective in applications requiring precise control over photochemical reactions.
Properties
IUPAC Name |
(4-phenoxyphenyl)-diphenylsulfanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19OS/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJWWTCKNSPKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19OS+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401680 | |
Record name | (4-phenoxyphenyl)-diphenylsulfanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240482-96-6 | |
Record name | (4-phenoxyphenyl)-diphenylsulfanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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